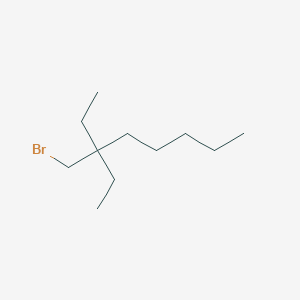
3-(Bromomethyl)-3-ethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-3-ethyloctane is an organic compound characterized by a bromomethyl group attached to the third carbon of an ethyloctane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-3-ethyloctane typically involves the bromination of 3-ethyloctane. This can be achieved through the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions . The reaction proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the methylene group, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-3-ethyloctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (RO-) to form corresponding alcohols, amines, or ethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Alcohols, amines, ethers.
Elimination: Alkenes.
Oxidation: Aldehydes, carboxylic acids.
Scientific Research Applications
3-(Bromomethyl)-3-ethyloctane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into pharmaceutical compounds, potentially enhancing their biological activity.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-ethyloctane primarily involves its reactivity as an alkylating agent. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity is exploited in various chemical transformations and synthesis processes .
Comparison with Similar Compounds
3-(Chloromethyl)-3-ethyloctane: Similar in structure but with a chlorine atom instead of bromine.
3-(Iodomethyl)-3-ethyloctane: Contains an iodine atom, making it more reactive than the bromine derivative.
3-(Bromomethyl)-3-methyloctane: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 3-(Bromomethyl)-3-ethyloctane is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H23Br |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
3-(bromomethyl)-3-ethyloctane |
InChI |
InChI=1S/C11H23Br/c1-4-7-8-9-11(5-2,6-3)10-12/h4-10H2,1-3H3 |
InChI Key |
MLMQNOBKUNVWSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)(CC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


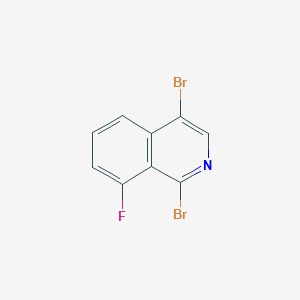
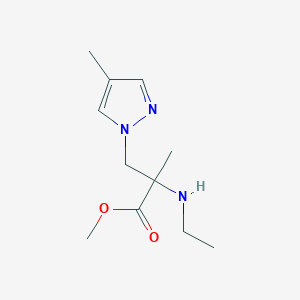
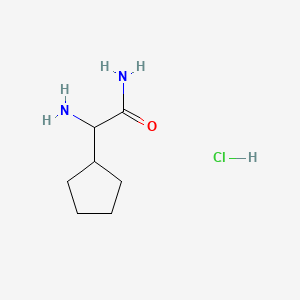
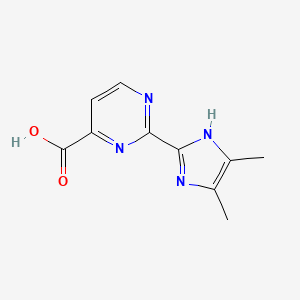
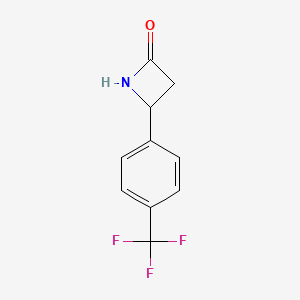
![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride](/img/structure/B13629850.png)
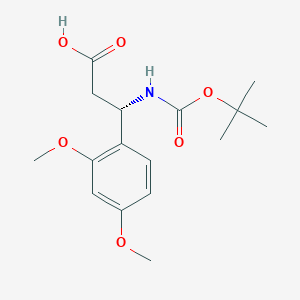
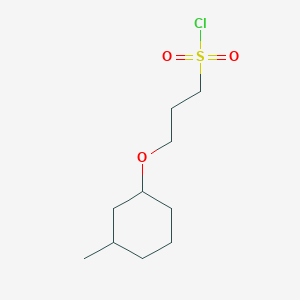
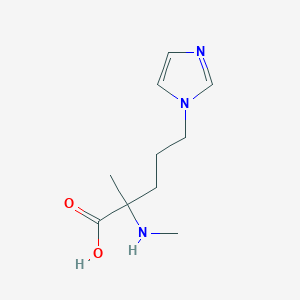
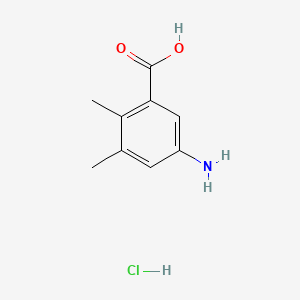

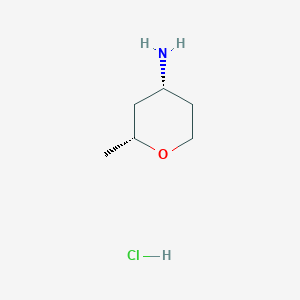
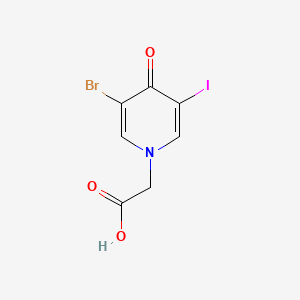
![tert-butylN-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13629900.png)
